molecular formula C18H19N3 B4982023 [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate

[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate

Cat. No.: B4982023
M. Wt: 277.4 g/mol
InChI Key: VGFNTDRFIFAAPC-UHFFFAOYSA-N
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Description

[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate, also known as TPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPA is a type of organic compound that contains both a pyrazole and a biphenyl group.

Mechanism of Action

The mechanism of action of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate is not fully understood, but it is believed to interact with specific receptors or enzymes in cells. In anticancer studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. In antiviral studies, this compound has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was found to enhance the expression of certain genes related to bone formation and mineralization, suggesting its potential application in bone tissue engineering. However, the exact physiological effects of this compound on humans are still unknown and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate is its high stability and solubility in organic solvents, which makes it easy to handle and store in the laboratory. However, one limitation of this compound is its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate. One direction is to further investigate its potential applications in organic electronics and materials science, particularly in the development of high-performance OLEDs and POFs. Another direction is to explore its potential applications in drug discovery, particularly in the development of novel anticancer and antiviral agents. Additionally, further studies are needed to investigate the exact mechanism of action and physiological effects of this compound, as well as to optimize its synthesis method to reduce cost and increase yield.

Synthesis Methods

The synthesis of [2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate involves the reaction between 2,4,6-trimethylbenzaldehyde and 3-aminopyrazole in the presence of a catalyst. The resulting product is then treated with trifluoroacetic acid to form this compound trifluoroacetate. This method has been optimized to produce high yields of this compound with minimal impurities.

Scientific Research Applications

[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high charge mobility and stability. In materials science, this compound has been used as a building block for the synthesis of porous organic frameworks (POFs) due to its rigid and planar structure. In medicinal chemistry, this compound has been studied for its potential anticancer and antiviral activities.

Properties

IUPAC Name

2,4,6-trimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-11-9-12(2)18(19)13(3)17(11)15-6-4-5-14(10-15)16-7-8-20-21-16/h4-10H,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFNTDRFIFAAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C2=CC=CC(=C2)C3=CC=NN3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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